3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in organic chemistry and medicinal chemistry due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole can be achieved through several methods. One notable method involves the reaction of serotonin with amines under an oxygen atmosphere. This reaction produces 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles . Another method involves the use of 4-cyanoindoles as starting materials, although this route is less commonly used due to the difficulty in obtaining suitably functionalized 4-cyanoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole: A hydroxylated derivative with similar biological activities.
4-Cyanoindoles: Used as starting materials for the synthesis of various indole derivatives.
Ergot Alkaloids: Natural products with similar indole structures and significant biological activities.
Uniqueness
3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H12N2 |
---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
3,9-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene |
InChI |
InChI=1S/C11H12N2/c1-4-9-11-8(3-2-6-12-9)7-13-10(11)5-1/h1,4-5,7,12-13H,2-3,6H2 |
InChI-Schlüssel |
NAXIBWFCILKARB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CNC3=C2C(=CC=C3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.